molecular formula C16H22N2O4S B5410677 4-{[4-methyl-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}morpholine

4-{[4-methyl-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}morpholine

Cat. No.: B5410677
M. Wt: 338.4 g/mol
InChI Key: NQRYQNFSVQNQMO-UHFFFAOYSA-N
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Description

Pyrrolidine is a five-membered nitrogen heterocycle and morpholine is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH . Both are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Morpholines can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .


Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring . The morpholine motif is also known for its widespread availability in natural products and biologically relevant compounds .


Chemical Reactions Analysis

Pyrrolidine compounds can undergo various chemical reactions due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . Protodeboronation of alkyl boronic esters is one of the chemical reactions that morpholines can undergo .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine and morpholine compounds depend on their specific structure. Pyrrolidine compounds are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization . Morpholine is a colorless liquid with a weak, ammonia- or fish-like odor .

Mechanism of Action

The mechanism of action of pyrrolidine and morpholine compounds can vary greatly depending on their specific structure and the target they interact with. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, pyrrolidine and morpholine compounds are likely to continue to be of interest in drug discovery.

Properties

IUPAC Name

(2-methyl-5-morpholin-4-ylsulfonylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-13-4-5-14(23(20,21)18-8-10-22-11-9-18)12-15(13)16(19)17-6-2-3-7-17/h4-5,12H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRYQNFSVQNQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726810
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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